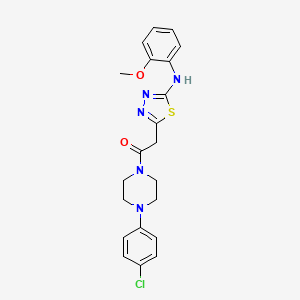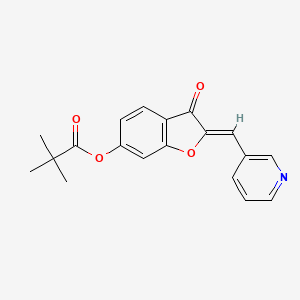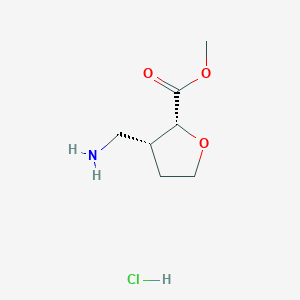![molecular formula C15H26ClN3O B2500106 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide CAS No. 2411243-56-4](/img/structure/B2500106.png)
2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound is commonly referred to as 'TAK-659' and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor signaling, and its inhibition has been shown to have potential therapeutic benefits in various diseases, including cancer and autoimmune disorders.
Mecanismo De Acción
TAK-659 selectively binds to the active site of BTK and inhibits its activity. BTK is a key regulator of B-cell receptor signaling, and its inhibition leads to reduced proliferation and survival of cancerous cells. In addition, BTK inhibition has been shown to reduce inflammation and autoimmunity in preclinical models.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. Its selective inhibition of BTK leads to reduced proliferation and survival of cancerous cells. In addition, BTK inhibition has been shown to reduce inflammation and autoimmunity in preclinical models. TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for lab experiments. Its selective inhibition of BTK makes it a valuable tool for studying B-cell receptor signaling and its role in disease. In addition, TAK-659 has been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, TAK-659 has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several future directions for research on TAK-659. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another area of interest is its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the pharmacokinetics and toxicity of TAK-659 in humans.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the reaction of 2-chloro-N-(2,2-dimethylbutyl) acetamide with 1,3,5-trimethylpyrazole-4-carboxaldehyde in the presence of a catalyst. The resulting intermediate is then treated with sodium borohydride to yield TAK-659. The synthesis process has been optimized to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential use in scientific research applications. Its selective inhibition of BTK has been shown to have therapeutic potential in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. TAK-659 has been shown to inhibit BTK-mediated signaling pathways, leading to reduced proliferation and survival of cancerous cells. In addition, TAK-659 has been shown to reduce inflammation and autoimmunity in preclinical models.
Propiedades
IUPAC Name |
2-chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26ClN3O/c1-7-15(4,5)10-19(14(20)8-16)9-13-11(2)17-18(6)12(13)3/h7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBRGABWQNXSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CN(CC1=C(N(N=C1C)C)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2500023.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B2500024.png)
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one](/img/structure/B2500026.png)

![(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2500029.png)
![2,2-dichloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide](/img/structure/B2500030.png)

![2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2500035.png)





![N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2500046.png)